molecular formula C15H20O4 B13129525 Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester

Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester

Cat. No.: B13129525
M. Wt: 264.32 g/mol
InChI Key: AJFXBJMYKKKSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a benzoic acid moiety linked to an ethyl ester group, with a 1,3-dioxolane ring attached to the propyl chain. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The 1,3-dioxolane ring is introduced through a subsequent reaction involving the appropriate diol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Benzoicacid,4-[3-(1,3-dioxolan-2-yl)propyl]-,ethylester can be compared with other benzoic acid esters, such as:

    Methyl benzoate: Similar ester structure but with a methyl group instead of an ethyl group.

    Propyl benzoate: Similar ester structure but with a propyl group instead of an ethyl group.

    Butyl benzoate: Similar ester structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties compared to other benzoic acid esters.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 4-[3-(1,3-dioxolan-2-yl)propyl]benzoate

InChI

InChI=1S/C15H20O4/c1-2-17-15(16)13-8-6-12(7-9-13)4-3-5-14-18-10-11-19-14/h6-9,14H,2-5,10-11H2,1H3

InChI Key

AJFXBJMYKKKSHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCCC2OCCO2

Origin of Product

United States

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